3-(2-Methylfuran-3-yl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(2-Methylfuran-3-yl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a furan ring, a triazole ring, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylfuran-3-yl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available precursors One common synthetic route involves the cyclization of appropriate intermediates under controlled conditionsThe final step often involves the formation of the thiadiazole ring, which is achieved through specific reaction conditions such as the use of sulfur-containing reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often requires the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. These methods help in maintaining consistent reaction conditions and minimizing impurities .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylfuran-3-yl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions employed. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-(2-Methylfuran-3-yl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2-Methylfuran-3-yl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1,2,4-triazole
- 4-(3-aryl-1,2,4-oxadiazol-5-ylmethylthio)-2-methylphenoxy acetic acids
- [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based compounds
Uniqueness
Its ability to undergo various chemical reactions and its diverse applications in different fields make it a valuable compound for scientific research and industrial use .
Properties
Molecular Formula |
C16H14N4O2S |
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Molecular Weight |
326.4g/mol |
IUPAC Name |
3-(2-methylfuran-3-yl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H14N4O2S/c1-10-3-5-12(6-4-10)22-9-14-19-20-15(17-18-16(20)23-14)13-7-8-21-11(13)2/h3-8H,9H2,1-2H3 |
InChI Key |
DFEPSLMOLFMUKG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=C(OC=C4)C |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=C(OC=C4)C |
Origin of Product |
United States |
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